molecular formula C26H27BrN2O5 B419912 4-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 494195-84-5

4-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B419912
CAS No.: 494195-84-5
M. Wt: 527.4g/mol
InChI Key: VFIAGZFUJFJECK-UHFFFAOYSA-N
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Description

4-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials might include substituted anilines, brominated phenols, and quinoline derivatives. Common synthetic routes may involve:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Ethoxylation: Addition of an ethoxy group to the phenyl ring.

    Hydroxylation: Introduction of a hydroxyl group.

    Amidation: Formation of the amide bond between the carboxylic acid and the amine group.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, quinoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific compound may exhibit similar activities and be investigated for its biological effects.

Medicine

In medicinal chemistry, the compound may be explored for its potential therapeutic applications. Quinoline derivatives have been studied for their anti-inflammatory, antiviral, and antimalarial properties.

Industry

In the industrial sector, such compounds may be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide would depend on its specific biological target. Generally, quinoline derivatives may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: An antimalarial drug with a quinoline core.

    Quinoline: The parent compound of the quinoline family.

    Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.

Uniqueness

The uniqueness of 4-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other quinoline derivatives.

Properties

CAS No.

494195-84-5

Molecular Formula

C26H27BrN2O5

Molecular Weight

527.4g/mol

IUPAC Name

4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C26H27BrN2O5/c1-4-34-21-13-15(12-16(27)25(21)31)23-22(14(2)28-18-9-7-10-19(30)24(18)23)26(32)29-17-8-5-6-11-20(17)33-3/h5-6,8,11-13,23,28,31H,4,7,9-10H2,1-3H3,(H,29,32)

InChI Key

VFIAGZFUJFJECK-UHFFFAOYSA-N

SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=C4OC)C)Br)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=CC=C4OC)C)Br)O

Origin of Product

United States

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